molecular formula C14H28NaO5S B14769707 CID 87068660

CID 87068660

Cat. No.: B14769707
M. Wt: 331.43 g/mol
InChI Key: SVSNIBMCEVBNQH-UHFFFAOYSA-N
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Description

CID 87068660 is a chemical compound identified through PubChem’s compound registry. Its structural and analytical characteristics have been studied using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. As depicted in Figure 1 of , the compound’s chemical structure includes a distinct backbone, likely indicative of terpenoid or polyketide derivatives, given its association with essential oil components (CIEO) . The GC-MS chromatogram reveals its retention time and relative abundance in specific fractions, suggesting moderate volatility and polarity. The mass spectrum further confirms its molecular ion and fragmentation pattern, critical for structural elucidation .

Properties

Molecular Formula

C14H28NaO5S

Molecular Weight

331.43 g/mol

InChI

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(16)19-20(17,18)13-12-15;/h15H,2-13H2,1H3;

InChI Key

SVSNIBMCEVBNQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OS(=O)(=O)CCO.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium lauroyl isethionate is synthesized through the esterification of lauric acid with sodium isethionate. The reaction typically involves heating lauric acid and sodium isethionate in the presence of a catalyst, such as methanesulfonic acid, under controlled conditions . The mixture is then purified through recrystallization, often using methanol, to achieve a high purity product .

Industrial Production Methods: On an industrial scale, the production of sodium lauroyl isethionate involves similar esterification processes but with optimized conditions for large-scale manufacturing. The process includes the use of continuous reactors and advanced purification techniques to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions: Sodium lauroyl isethionate primarily undergoes hydrolysis and saponification reactions. It can also participate in substitution reactions due to the presence of the ester functional group.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

CID 87068660 shares structural similarities with oscillatoxin derivatives, a class of bioactive compounds. Key analogs include:

  • Oscillatoxin D (CID 101283546) : Features a core macrocyclic lactone structure with hydroxyl and methyl groups.
  • 30-Methyl-oscillatoxin D (CID 185389) : Differs by a methyl substitution at the 30-position, enhancing lipophilicity.
  • Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Contain additional epoxide or ester functional groups, influencing reactivity .

In contrast, this compound’s structure (Figure 1A in ) lacks methyl or epoxide groups but may include unsaturated bonds, as inferred from its GC-MS fragmentation pattern .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Formula (Inferred) Key Functional Groups Volatility (GC-MS Retention Time) Bioactivity (If Reported)
This compound Not explicitly provided Unsaturated bonds Moderate (evident in mid-eluting fraction) Not specified
Oscillatoxin D C₃₈H₆₂O₁₀ Macrocyclic lactone Low (high molecular weight) Cytotoxic
30-Methyl-Oscillatoxin D C₃₉H₆₄O₁₀ Methyl, lactone Low Enhanced membrane permeability
Oscillatoxin E/F C₃₈H₆₀O₁₁ / C₃₇H₅₈O₁₀ Epoxide, ester Variable Antifungal

Analytical Differentiation

This compound was characterized using exact mass measurements (5 ppm error tolerance) and collision cross-section (CCS) values , methodologies highlighted in for distinguishing structurally similar compounds . For instance, its exact mass (unreported in evidence) would differ from oscillatoxins by ±2–3 Da due to functional group variations. GC-MS fractionation data () further differentiates it from less volatile analogs like oscillatoxins .

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